molecular formula C16H16ClNO4 B4759664 benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate

benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate

Cat. No. B4759664
M. Wt: 321.75 g/mol
InChI Key: CSHROIFEISCZOU-UHFFFAOYSA-N
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Description

Benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate, also known as benzocaine, is a local anesthetic commonly used in dentistry and medicine. It is a white, crystalline powder that is odorless and tasteless. Benzocaine is synthesized by reacting 4-chloro-2,5-dimethoxyaniline with benzyl chloroformate.

Mechanism of Action

Benzocaine works by blocking the voltage-gated sodium channels in the nerve endings. This prevents the nerve endings from sending pain signals to the brain. Benzocaine is a reversible inhibitor of sodium ion channels, which makes it a useful local anesthetic.
Biochemical and Physiological Effects:
Benzocaine is a local anesthetic that produces a numbing effect on the skin or mucous membranes. It is used to relieve pain and itching caused by insect bites, sunburn, and minor skin irritations. Benzocaine is also used in dentistry to numb the gums and mouth before dental procedures.

Advantages and Limitations for Lab Experiments

Benzocaine is a useful local anesthetic for laboratory experiments because it is relatively easy to synthesize and has a low toxicity. However, benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate has a short duration of action and is not effective for long-term pain management.

Future Directions

There are several possible future directions for benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate research. One direction is to develop new formulations of benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate that have longer durations of action. Another direction is to investigate the use of benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate in drug delivery systems. Additionally, there is potential for benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate to be used in the treatment of chronic pain conditions. Further research is needed to explore these possibilities.

Scientific Research Applications

Benzocaine is widely used in scientific research as a local anesthetic. It is commonly used in studies that require pain management in animals. Benzocaine is also used as a model drug in drug delivery studies.

properties

IUPAC Name

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-14-9-13(15(21-2)8-12(14)17)18-16(19)22-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHROIFEISCZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)OCC2=CC=CC=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.